4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-21(2)28(24,25)14-7-5-12(6-8-14)18(23)22-10-13(11-22)17-19-16(20-27-17)15-4-3-9-26-15/h3-9,13H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFRPLQGAFQCRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound is typically synthesized through multi-step reactions involving furan derivatives, oxadiazoles, and sulfonamides. Each step demands precise control over temperature, pH, and reagent concentrations to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced in bulk using automated systems that ensure consistent quality and high yield. These methods incorporate advanced reaction monitoring techniques to optimize the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, each revealing different facets of its chemical reactivity.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions must be meticulously controlled to prevent side reactions.
Major Products Formed: Depending on the reagents and conditions, major products include oxidized derivatives, reduced forms, and substituted variants.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a versatile building block in the synthesis of more complex molecules.
Biology: Studies reveal its potential as a bioactive compound influencing cellular processes.
Medicine: Preliminary research suggests its applications in drug development, particularly in targeting specific molecular pathways.
Industry: Its unique structure makes it suitable for designing new materials with specialized properties.
Wirkmechanismus
While similar compounds exist, 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide stands out due to its unique combination of furan, oxadiazole, and sulfonamide groups. These confer distinct reactivity and functional potential not found in other compounds.
Vergleich Mit ähnlichen Verbindungen
4-(3-(3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
4-(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide.
And that’s the story of 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide—a name that’s quite the mouthful, but a molecule that packs a punch.
Biologische Aktivität
The compound 4-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological efficacy, particularly focusing on its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, an oxadiazole moiety, and a sulfonamide group. The molecular formula is with a molecular weight of approximately 396.44 g/mol. Understanding the structure is crucial for elucidating its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors. The incorporation of the furan and oxadiazole rings is achieved through cyclization reactions that are well-documented in the literature.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess activity against various bacterial strains and fungi. The specific compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects at micromolar concentrations.
Anticancer Activity
The anti-proliferative effects of oxadiazole derivatives have been extensively studied. In vitro assays reveal that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of cell cycle regulatory proteins.
Case Studies
- Case Study 1: A study published in 2020 evaluated the anti-tubercular activity of related compounds, revealing that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . This suggests a potential application for our compound in treating tuberculosis.
- Case Study 2: A structure-activity relationship (SAR) analysis demonstrated that modifications to the furan and oxadiazole components significantly influenced biological activity, providing insights into optimizing the compound for enhanced efficacy .
Table of Biological Activities
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets, potentially inhibiting key enzymes or pathways involved in cell proliferation and survival. Molecular docking studies suggest strong binding affinity to targets involved in bacterial cell wall synthesis and cancer cell metabolism.
Q & A
Q. Critical Parameters :
- Temperature control during oxadiazole formation to prevent side reactions.
- Strict moisture exclusion during coupling to preserve azetidine reactivity.
Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms connectivity of the azetidine, oxadiazole, and sulfonamide groups. Key signals:
- Azetidine protons: δ 3.8–4.2 ppm (multiplet).
- Oxadiazole carbons: δ 165–170 ppm (C=O/N) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁N₅O₅S: 472.1294) .
- HPLC-PDA : Assesses purity (>95% by area under the curve at 254 nm) .
Q. Table 1: Key Analytical Signatures
| Functional Group | NMR Shift (¹H/¹³C) | HRMS Fragment |
|---|---|---|
| Azetidine | 3.8–4.2 ppm (¹H) | 84.08 m/z |
| Oxadiazole | 165–170 ppm (¹³C) | 121.03 m/z |
| Sulfonamide (-SO₂NMe₂) | 2.9 ppm (s, 6H, NMe₂) | 92.06 m/z |
Advanced: How can researchers design stability studies to evaluate the compound under varying pH and light conditions?
Methodological Answer:
Experimental Design :
- pH Stability : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours. Analyze degradation via HPLC .
- Photostability : Expose solid and dissolved samples to UV (254 nm) and visible light (ICH Q1B guidelines). Monitor via UV-Vis spectroscopy for absorbance shifts .
Q. Key Findings from Analogous Compounds :
- Azetidine-containing analogs degrade rapidly at pH <3 due to ring-opening.
- Furan-oxadiazole systems show photooxidation under UV, forming carbonyl byproducts .
Q. Mitigation Strategies :
- Use amber vials for storage.
- Buffer formulations to pH 5–7 for aqueous stability.
Advanced: What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound’s biological interactions?
Methodological Answer:
Stepwise SAR Approach :
Analog Synthesis : Modify substituents (e.g., replace furan with thiophene, vary azetidine substituents) .
Biological Screening : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase for sulfonamide activity) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., COX-2) .
Q. Table 2: Comparative Activity of Structural Analogs
| Analog Modification | Enzyme IC₅₀ (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Furan → Thiophene | 120 | -8.2 |
| Azetidine → Piperidine | 450 | -6.7 |
| N,N-DiMe → N-Me | 85 | -9.1 |
Insight : The furan-oxadiazole motif enhances π-π stacking with hydrophobic enzyme pockets, while bulkier azetidine substituents reduce affinity .
Advanced: How should contradictions in biological activity data between in vitro and in vivo models be resolved?
Methodological Answer:
Root-Cause Analysis :
Pharmacokinetics (PK) : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Poor solubility or rapid metabolism often explains in vitro-in vivo disconnect .
Metabolite Identification : Incubate the compound with liver microsomes. Detect metabolites via HRMS (e.g., hydroxylation at furan or sulfonamide N-demethylation) .
Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Case Study :
A related sulfonamide showed 10 nM IC₅₀ in vitro but no efficacy in mice due to rapid hepatic clearance. Prodrug derivatization (acetyl-protected sulfonamide) improved AUC by 5× .
Basic: What preliminary assays are recommended to assess the compound’s enzyme inhibition potential?
Methodological Answer:
Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2).
Assay Protocol :
Enzyme Kinetics : Use a stopped-flow spectrophotometer to measure inhibition constants (Kᵢ) .
Zinc-Binding Studies : Conduct EDTA competition assays; sulfonamides often chelate active-site zinc .
Cellular Models : Validate activity in cancer cell lines (e.g., HT-29 for COX-2 inhibition) .
Q. Key Parameters :
- IC₅₀ determination via dose-response curves (4-parameter logistic model).
- Negative controls: Assays with heat-denatured enzyme.
Advanced: Which computational methods are suitable for predicting binding affinity to target proteins?
Methodological Answer:
Workflow :
Molecular Docking : Use Schrödinger Suite or AutoDock to screen against Protein Data Bank (PDB) targets (e.g., 5KVE for carbonic anhydrase) .
Molecular Dynamics (MD) Simulations : Run 100 ns simulations (GROMACS) to assess binding stability. Calculate RMSD/RMSF to identify critical residues .
Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding .
Case Study :
Docking predicted strong interaction (-9.8 kcal/mol) with COX-2’s hydrophobic pocket. MD confirmed stable hydrogen bonding between sulfonamide and Arg120 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
